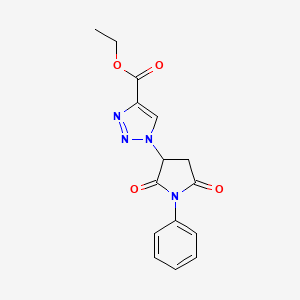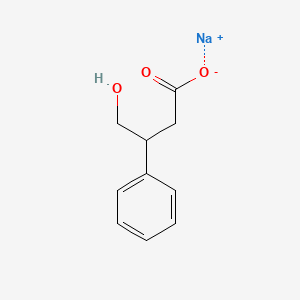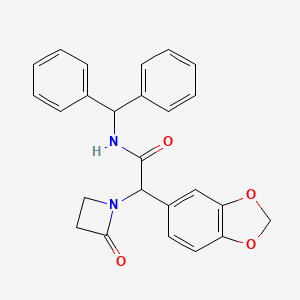
N'-(3-bromophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-bromophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group attached to a benzene ring, which is further substituted with dipentyl groups and dicarboxamide functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The use of automated synthesis and purification techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N’-(3-bromophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Iron(III) bromide as a catalyst for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted aromatic compounds .
科学的研究の応用
N’-(3-bromophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of N’-(3-bromophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide involves its interaction with specific molecular targets. It is believed to act as an inhibitor of various enzymes by binding to their active sites and preventing their normal function. This inhibition can disrupt physiological processes, which may be beneficial in the treatment of certain diseases . The molecular targets and pathways involved include enzymes such as acetylcholinesterase and carbonic anhydrase.
類似化合物との比較
Similar Compounds
N-(3-bromophenyl)propanamide: This compound shares the bromophenyl group but differs in the length of the alkyl chain and the presence of a single amide group.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound contains a sulfonamide group instead of a dicarboxamide group.
Uniqueness
N’-(3-bromophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide is unique due to its specific substitution pattern and the presence of dipentyl groups.
特性
分子式 |
C24H31BrN2O2 |
|---|---|
分子量 |
459.4 g/mol |
IUPAC名 |
1-N-(3-bromophenyl)-2-N,2-N-dipentylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C24H31BrN2O2/c1-3-5-9-16-27(17-10-6-4-2)24(29)22-15-8-7-14-21(22)23(28)26-20-13-11-12-19(25)18-20/h7-8,11-15,18H,3-6,9-10,16-17H2,1-2H3,(H,26,28) |
InChIキー |
UCCIQUHNDVTRQN-UHFFFAOYSA-N |
正規SMILES |
CCCCCN(CCCCC)C(=O)C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-cyclopentyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B12498108.png)

![N-[(2,4-dichlorophenyl)methyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498120.png)
![4-hydroxy-5-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12498122.png)
![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12498154.png)
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12498161.png)

![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498173.png)
![N-{[(4-Methylphenyl)carbamoyl]amino}-2-[3-(naphthalen-2-YL)-5-(trifluoromethyl)pyrazol-1-YL]-1,3-thiazole-4-carboxamide](/img/structure/B12498174.png)

![4-{2-[(2-Hydroxyphenyl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B12498181.png)

![[2,11-bis[5-(2-ethylhexyl)thiophen-2-yl]-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B12498205.png)

